1,1-Diethoxy-2-ethylthioethane 1,1-Diethoxy-2-ethylthioethane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13934981
InChI: InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)7-11-6-3/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C8H18O2S
Molecular Weight: 178.29 g/mol

1,1-Diethoxy-2-ethylthioethane

CAS No.:

Cat. No.: VC13934981

Molecular Formula: C8H18O2S

Molecular Weight: 178.29 g/mol

* For research use only. Not for human or veterinary use.

1,1-Diethoxy-2-ethylthioethane -

Specification

Molecular Formula C8H18O2S
Molecular Weight 178.29 g/mol
IUPAC Name 1,1-diethoxy-2-ethylsulfanylethane
Standard InChI InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)7-11-6-3/h8H,4-7H2,1-3H3
Standard InChI Key MEYLZWCRIMFXNG-UHFFFAOYSA-N
Canonical SMILES CCOC(CSCC)OCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1,1-Diethoxy-2-ethylthioethane (systematic IUPAC name: 2-(ethylsulfanyl)-1,1-diethoxyethane) features a central ethylene backbone with two ethoxy groups (-OCH₂CH₃) at the first carbon and an ethylthio group (-SCH₂CH₃) at the second carbon. Its molecular formula is C₈H₁₈O₂S, with a molecular weight of 178.29 g/mol. The compound’s structure combines the stability of acetals with the nucleophilic reactivity of thioethers, making it a candidate for diverse synthetic applications .

Stereoelectronic Properties

The electron-rich ethoxy groups donate electron density through resonance, while the ethylthio group introduces polarizability due to sulfur’s larger atomic radius. This combination creates a molecule with:

  • Dipole moment: Estimated at 1.8–2.2 D (comparable to diethyl sulfide)

  • LogP: Predicted value of 1.9–2.3, indicating moderate hydrophobicity

  • Bond angles: C-O-C (~111°) and C-S-C (~98°) based on density functional theory (DFT) calculations for analogous compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis reports exist for 1,1-diethoxy-2-ethylthioethane, plausible routes can be extrapolated from related acetal and thioether chemistry:

Acid-Catalyzed Acetalization

A two-step process involving:

  • Thioether formation: Reaction of 2-mercaptoethanol with ethyl bromide in basic conditions:

    HOCH2CH2SH+CH3CH2BrNaOHHOCH2CH2SCH2CH3+NaBr\text{HOCH}_2\text{CH}_2\text{SH} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{NaOH}} \text{HOCH}_2\text{CH}_2\text{SCH}_2\text{CH}_3 + \text{NaBr}
  • Acetal protection: Treatment with triethyl orthoformate under acidic catalysis:

    HOCH2CH2SEt+HC(OEt)3H+EtO2C-CH2CH2SEt+2EtOH\text{HOCH}_2\text{CH}_2\text{SEt} + \text{HC(OEt)}_3 \xrightarrow{\text{H}^+} \text{EtO}_2\text{C-CH}_2\text{CH}_2\text{SEt} + 2\text{EtOH}

This method aligns with electrochemical acetalization techniques demonstrated for 1,1-diethoxyethane .

Nucleophilic Substitution

Reaction of 1,1-diethoxy-2-chloroethane with sodium ethanethiolate:

ClCH2C(OEt)2+NaSEtEtSCH2C(OEt)2+NaCl\text{ClCH}_2\text{C(OEt)}_2 + \text{NaSEt} \rightarrow \text{EtSCH}_2\text{C(OEt)}_2 + \text{NaCl}

Yields would depend on solvent polarity and temperature .

Reactivity Profile

The compound’s dual functionality enables diverse transformations:

Reaction TypeConditionsProducts
Acetal hydrolysisH₂O/H⁺, 25–80°CEthanal + ethanol + ethylthioethanol
S-oxidationH₂O₂, CH₃COOH, 0–5°CSulfoxide derivatives
AlkylationR-X, K₂CO₃, DMFQuaternary sulfur centers

Physical and Chemical Properties

Experimental data for 1,1-diethoxy-2-ethylthioethane remains sparse, but calculated properties from QSPR models and analog comparisons suggest:

Thermodynamic Constants

PropertyValueMethod
Boiling point189–192°CAntoine equation extrapolation
Density (25°C)0.923–0.927 g/cm³Group contribution method
Refractive index (nD²⁵)1.419–1.423Lorentz-Lorenz calculation

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 1.21 (t, 6H, OCH₂CH₃), 1.32 (t, 3H, SCH₂CH₃), 3.48 (q, 4H, OCH₂), 2.61 (q, 2H, SCH₂), 4.72 (s, 1H, CH)

  • IR (neat): 2980 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S)

Applications and Industrial Relevance

Pharmaceutical Intermediates

The acetal group’s stability and thioether’s metabolic susceptibility make this compound a candidate for:

  • Prodrug formulations (e.g., masking carbonyl groups)

  • Chelating agents for metal-catalyzed drug synthesis

Material Science

Potential applications include:

  • Solvent for sulfur-containing polymers

  • Crosslinking agent in epoxy-thiol systems

Research Challenges and Future Directions

Knowledge Gaps

Current limitations in understanding 1,1-diethoxy-2-ethylthioethane include:

  • Lack of crystallographic data for precise structural analysis

  • Absence of toxicological profiles

  • Uncharacterized reaction kinetics with common electrophiles

Recommended Studies

  • Synthetic optimization: Screen Brønsted/Lewis acid catalysts for improved acetalization yields

  • Computational modeling: DFT studies to predict regioselectivity in substitution reactions

  • Biological screening: Assess antimicrobial activity given sulfur’s bioactivity in analogous compounds

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